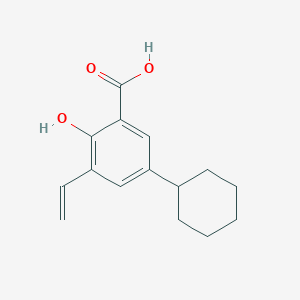
5-Cyclohexyl-3-ethenyl-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclohexyl-3-ethenyl-2-hydroxybenzoic acid is a chemical compound with the molecular formula C15H20O3 It is a derivative of benzoic acid, characterized by the presence of a cyclohexyl group, an ethenyl group, and a hydroxyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-3-ethenyl-2-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexylbenzene and ethenylbenzene.
Hydroxylation: The benzene ring is hydroxylated using reagents like hydrogen peroxide (H2O2) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Cyclohexylation: The cyclohexyl group is introduced through a Friedel-Crafts alkylation reaction using cyclohexyl chloride (C6H11Cl) and aluminum chloride (AlCl3) as a catalyst.
Ethenylation: The ethenyl group is added via a Heck reaction, where ethenyl halide reacts with the benzene ring in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclohexyl-3-ethenyl-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ethenyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloro derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: 5-Cyclohexyl-3-ethenyl-2-benzoic acid.
Reduction: 5-Cyclohexyl-3-ethyl-2-hydroxybenzoic acid.
Substitution: 5-Cyclohexyl-3-ethenyl-2-chlorobenzoic acid.
Applications De Recherche Scientifique
5-Cyclohexyl-3-ethenyl-2-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 5-Cyclohexyl-3-ethenyl-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and metabolic pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Cyclohexyl-2-hydroxybenzoic acid: Lacks the ethenyl group, making it less versatile in certain chemical reactions.
3-Ethenyl-2-hydroxybenzoic acid: Lacks the cyclohexyl group, which may affect its bioactivity and physical properties.
Uniqueness
5-Cyclohexyl-3-ethenyl-2-hydroxybenzoic acid stands out due to the presence of both cyclohexyl and ethenyl groups, which confer unique chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
113412-23-0 |
|---|---|
Formule moléculaire |
C15H18O3 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
5-cyclohexyl-3-ethenyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C15H18O3/c1-2-10-8-12(11-6-4-3-5-7-11)9-13(14(10)16)15(17)18/h2,8-9,11,16H,1,3-7H2,(H,17,18) |
Clé InChI |
MOFNVGJIQUMDBU-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C(=CC(=C1)C2CCCCC2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane](/img/structure/B14302515.png)
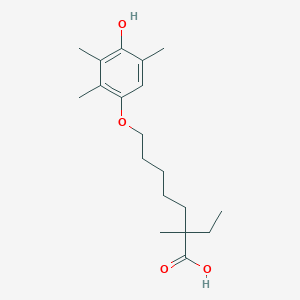
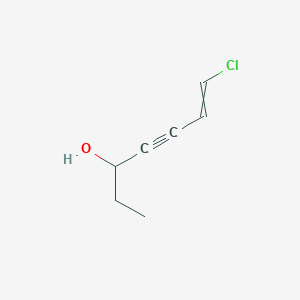


![4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate](/img/structure/B14302551.png)
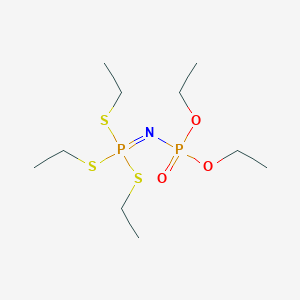

![(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene](/img/structure/B14302561.png)
![8-[2-(4-Bromophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14302581.png)

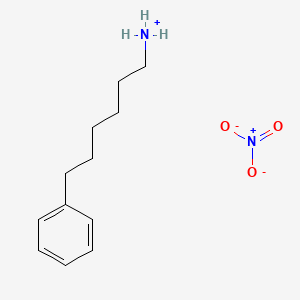
![N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14302612.png)

